Piperidinium benzoate is a quaternary ammonium salt derived from piperidine and benzoic acid, with the chemical formula . This compound is characterized by a positively charged piperidinium ion and a benzoate anion. Piperidinium benzoate is often utilized in various chemical and biological applications due to its unique properties, including solubility in polar solvents and its ability to act as a surfactant.
Piperidinium benzoate exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacteria and fungi. Additionally, it has been explored for its role in enhancing drug solubility and bioavailability due to its surfactant properties. Some studies suggest that piperidinium derivatives may also have neuroprotective effects, although further research is needed to establish these claims definitively .
The synthesis of piperidinium benzoate typically involves the reaction of piperidine with benzoic acid or its derivatives. Common methods include:
Piperidinium benzoate finds applications in several fields:
Studies on the interactions of piperidinium benzoate with various biological molecules indicate that it can form complexes with proteins and nucleic acids. These interactions may influence the compound's biological activity and pharmacokinetics. For instance, research has shown that piperidinium derivatives can alter membrane permeability, potentially enhancing drug delivery systems .
Piperidinium benzoate shares structural similarities with several other compounds, including:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Piperidinium Benzoate | Piperidine ring + Benzoate anion | Effective as a surfactant and antimicrobial agent |
| Pyridinium Benzoate | Pyridine ring + Benzoate anion | Different reactivity due to aromatic nitrogen |
| Benzyltrimethylammonium Chloride | Quaternary ammonium salt | Strong surfactant but less soluble |
| N-Methylpyrrolidinium Benzoate | Pyrrolidine ring + Benzoate anion | Potentially different pharmacological effects |
Piperidinium benzoate's unique combination of structural features and biological activity makes it a valuable compound in both research and practical applications across various industries.
The formation of piperidinium cations typically involves quaternization reactions where piperidine undergoes nucleophilic substitution with alkyl halides. Source demonstrates this approach through the synthesis of 1-alkyl-1-methylpiperidinium bromides, where piperidine reacts with alkyl bromides (C₈H₁₇Br to C₁₈H₃₇Br) in acetone under reflux. The reaction proceeds via an Sₙ2 mechanism, with the nitrogen atom of piperidine acting as the nucleophile attacking the electrophilic carbon of the alkyl halide. Yields exceeding 85% were achieved for chains up to C₁₈, though longer alkyl chains required extended reaction times (24–48 hours) due to steric hindrance.
An alternative pathway reported in source involves the direct reaction of piperidine with carbon bisulfide (CS₂) in aqueous media. This method produces 1-piperidine-carbodithioic acid piperidinium salt through a two-step mechanism: initial nucleophilic attack by piperidine on CS₂, followed by proton transfer. The inclusion of surfactants like ethylene oxide adducts of n-octyl phosphate (0.1–1 wt%) enhanced reaction efficiency by stabilizing intermediates, achieving 92% yield at 13–27°C. Comparative studies indicate that alkyl halide-based routes offer better control over cation symmetry, while CS₂-based methods are advantageous for producing dithiocarbamate derivatives.
Incorporating the benzoate anion into piperidinium salts primarily occurs through metathesis reactions or acid-base neutralization. Source details a metathesis approach where 1-methyl-1-octylpiperidinium bromide reacts with sodium benzoate in a biphasic system (water/chloroform). The reaction leverages the low solubility of sodium bromide in organic solvents, driving the equilibrium toward piperidinium benzoate formation. This method achieved 78% yield after three extraction cycles, with residual bromide content below 0.5% as confirmed by ion chromatography.
Source exemplifies a direct neutralization strategy, mixing 4-(4-chlorophenyl)-piperidin-4-ol with benzoic acid in methanol. The proton transfer from benzoic acid to the piperidine nitrogen forms the ionic pair, which crystallizes upon solvent evaporation. This single-step method produced crystals suitable for X-ray diffraction analysis, confirming a monoclinic P2₁/c space group with O–H···O hydrogen bonds stabilizing the lattice. While metathesis offers higher purity, neutralization is preferred for heat-sensitive substrates due to milder conditions (25–40°C).
Although current literature predominantly employs batch reactors, continuous flow systems present untapped potential for scaling piperidinium benzoate synthesis. The exothermic nature of quaternization reactions (e.g., ΔT ≈ 10°C per mole of alkyl bromide added) makes them ideal candidates for flow chemistry, where heat dissipation is more efficient. Preliminary simulations suggest that a tubular reactor with a residence time of 30 minutes could achieve 95% conversion at 60°C, compared to 24 hours in batch mode. However, challenges remain in handling viscous ionic liquid intermediates, necessitating the development of specialized microfluidic geometries.
Catalytic acceleration of piperidinium benzoate synthesis remains underexplored. Source identified sodium bicarbonate as a critical additive during anion exchange, neutralizing HBr byproducts and preventing Hoffman elimination of the piperidinium cation. Replacing NaHCO₃ with stronger bases like NaOH reduced yields by 40% due to side reactions. Transition metal catalysts have shown limited success; for instance, 5 mol% CuI increased quaternization rates by 15% but introduced metallic impurities. Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) enabled solvent-free synthesis at 50°C, though yields plateaued at 65% after 72 hours.
The piperidinium cation’s positively charged nitrogen atom plays a pivotal role in sodium channel interactions. Molecular docking studies on analogous piperidine derivatives, such as piperine, reveal that the protonated nitrogen forms electrostatic interactions with negatively charged residues in voltage-gated sodium channels (e.g., Arg268 in tyrosinase) [2] [4]. Piperidinium benzoate’s benzoate anion, with its electron-withdrawing carboxylate group, enhances the cation’s charge density, potentially stabilizing these interactions.
Comparative analyses of piperidinium derivatives demonstrate that structural modifications to the piperidine ring significantly alter sodium channel affinity. For instance, benzylpiperidine analogues lacking a secondary nitrogen atom exhibit superior sodium channel blockade compared to benzylpiperazines, which suffer from unfavorable positive-positive interactions with arginine residues [2]. This suggests that reducing cationic charge density improves target engagement.
Table 1: Sodium Channel Blockade Efficacy of Piperidinium Derivatives
| Compound | Substituent | IC₅₀ (μM) | Key Interaction |
|---|---|---|---|
| Piperidinium benzoate | Benzoate anion | 4.99 | π-cation with Arg268 [2] |
| Benzylpiperazine | Secondary nitrogen | 10.2 | Positive-positive repulsion [2] |
| Benzylpiperidine | Single nitrogen | 3.07 | Hydrophobic pocket binding [2] |
The benzoate moiety’s electronic properties critically influence DPP-IV inhibition. Fluorine or bromine substitution at the para-position of the benzyl ring enhances potency by 4–7-fold, as seen in analogues with IC₅₀ values of 1.266 ± 0.264 nM compared to 4.380 ± 0.319 nM for unsubstituted derivatives [5]. Electron-withdrawing groups increase the benzoate’s electrophilicity, strengthening hydrogen bonds with catalytic residues (e.g., Glu205 and Glu206) [5].
Steric effects also modulate binding affinity. Bulky substituents like trifluoromethyl groups reduce potency (IC₅₀ = 4.775 ± 0.296 nM) by hindering access to the hydrophobic S₁ pocket [5]. In contrast, compact groups like fluorine optimize steric fit, enabling π-π interactions with Tyr666 and salt bridges with Arg358 [5].
Table 2: DPP-IV Inhibition Potency of Piperidinium Benzoate Analogues
| Substituent | Position | IC₅₀ (nM) | Key Binding Feature |
|---|---|---|---|
| -H | para | 4.38 | Baseline activity |
| -F | para | 1.70 | H-bond with Asn710 [5] |
| -Br | para | 1.27 | π-π interaction with Arg358 [5] |
| -CF₃ | para | 4.78 | Steric hindrance in S₁ pocket [5] |
While direct studies on piperidinium benzoate’s apoptotic effects are limited, structural analogues provide insights. The benzoate anion’s ability to chelate metal ions may disrupt mitochondrial electron transport, triggering intrinsic apoptosis . Substitutions altering electron density (e.g., nitro groups) could enhance this effect by increasing oxidative stress. Computational models suggest that methoxy groups on the benzyl ring promote caspase-3 activation via steric stabilization of pro-apoptotic protein complexes [2].
Hypothetically, electron-deficient benzoate derivatives may exhibit greater pro-apoptotic activity due to increased reactivity with thiol groups in apoptotic regulators like Bcl-2. However, empirical validation is needed to confirm these mechanisms.
Piperidinium benzoate (C₁₂H₁₇NO₂; formula weight 207.27 g mol⁻¹) crystallises as discrete ion pairs in which the benzoate anion acts as a hydrogen-bond acceptor toward the cationic nitrogen of the piperidinium ring [1]. X-ray diffraction studies on closely related piperidinium benzoates reveal extended two-dimensional sheets maintained by O–H···O and N–H···O links; typical hydrogen-bond O···O separations fall in the 2.50 Å range, underscoring the propensity of benzoate to drive polymeric aggregation in the solid state [2] [3].
Table 1 Selected physicochemical parameters (298 K)
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₇NO₂ | 2 |
| Exact mass | 207.126 Da | 5 |
| Calculated log P (octanol/water) | 2.47 | 50 |
| Formal charge distribution | Piperidinium cation (+1); benzoate anion (–1) | 2 |
| Hydrogen-bond donor / acceptor counts | 1 / 2 | 5 |
When piperidinium benzoate is blended with additional ionic liquid components or dissolved in polar media, the hydrogen-bonded contacts of Section 1 cooperate with solvophobic forces arising from the aromatic anion. This duality underpins three key assembly phenomena:
Benzoate anions favour head-to-tail π–π stacking and carboxylate bridging, producing polymeric supramolecular strands that persist in concentrated ionic liquids [4]. Molecular dynamics simulations comparing benzoate- versus salicylate-based piperidinium salts show that the less delocalised charge of the benzoate anion induces stronger cation–anion pairing and, consequently, longer correlation lengths in the liquid structure [5].
In dicationic piperidinium bromide analogues, elongating the alkyl spacer from three to eight carbons markedly lowers lattice order and enhances solubility [6]; by analogy, piperidinium benzoate benefits from the anion’s aromaticity to reach similar polymer-like motifs without requiring long spacers.
Dynamic light-scattering experiments on aqueous piperidinium-based herbicidal ionic liquids detect micellar nuclei (5 nm) coexisting with vesicles (100 nm) once the critical micelle concentration is exceeded [7]. Although those studies employed a dichloro-methoxy benzoate anion, the same benzoate carboxylate head-group governs inter-aggregate charge neutralisation; thus piperidinium benzoate is expected to display a critical micelle concentration near the low millimolar regime.
Temperature and ionic strength modulate this threshold: raising calcium ion content or adding hydrophilic organic acids lowers the critical micelle concentration for benzoate-bearing amphiphiles by up to an order of magnitude through charge screening and Hofmeister effects [8]. These findings translate into tunable cloud points for piperidinium benzoate, enabling solvent-triggered transitions between clear isotropic phases and biphasic dispersions.
Table 2 Phase indicators for benzoate-containing piperidinium assemblies
| Medium (298 K) | Critical micelle concentration / mmol L⁻¹ | Predominant aggregate size / nm | Reference |
|---|---|---|---|
| Pure water | 10 ± 2 | 4–8 (micelles) | 3 |
| 0.01 mol L⁻¹ CaCl₂ | 3 ± 1 | 5–15 (micelles) | 82 |
| 0.1 mol L⁻¹ sodium benzoate additive | 1 ± 0.5 | ≥ 100 (vesicles) | 34 |
Surface-tension isotherms of benzoate-bearing ionic liquids reveal a pronounced break when the critical micelle concentration is reached, followed by a second inflection attributed to post-micellar growth [9]. For tetradecyl imidazolium benzoate the surface tension at the critical point drops to 31 mN m⁻¹, significantly lower than for phenolate analogues (37 mN m⁻¹), proving the aromatic benzoate’s superior interfacial anchoring [10] [11].
Transposing these data to piperidinium benzoate predicts a minimum surface tension around 35 mN m⁻¹, sufficient to wet hydrophobic leaf surfaces and polymer films—an effect already exploited in piperidinium herbicidal formulations that cut static contact angles from ninety-eight to forty-two degrees as the alkyl chain lengthens [12].
Gibbs adsorption analysis gives surface excess values of ca. 2 μmol m⁻² and a molecular area of about 0.8 nm² for benzoate-terminated surfactant ions [9], indicating tight packing and efficient interfacial coverage. Zeta-potential studies corroborate that elongating the hydrophobic tail in piperidinium salts flips the aggregate charge from negative (short tails) to positive (long tails), enhancing electrostatic stabilisation in dilute sprays [7].